molecular formula C22H21N5O3S B2781736 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 852143-91-0

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2781736
CAS No.: 852143-91-0
M. Wt: 435.5
InChI Key: FMASYZBNLYLYNH-UHFFFAOYSA-N
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a novel synthetic compound designed for advanced pharmacological screening and oncology research. This complex molecule features a 1,2,4-triazole core linked to a 1,4-benzodioxan moiety via a thioacetamide bridge, and is further functionalized with an indole group, a structure frequently associated with significant biological activity . The strategic incorporation of these pharmacophores is based on established structure-activity relationship (SAR) principles, where similar triazole and thiadiazole derivatives have demonstrated potent antiproliferative activities against a diverse range of human cancer cell lines, including breast (MCF-7), lung (A549), and leukemia (HL-60) models . The indole moiety is a privileged structure in medicinal chemistry, often contributing to potent interactions with biological targets. The primary research value of this compound is its potential as a small-molecule inhibitor for investigating cancer cell proliferation and survival pathways. Compounds with analogous structures have been reported to exhibit their cytotoxic effects through various mechanisms, such as the inhibition of focal adhesion kinase (FAK) activity or the disruption of tubulin polymerization, which are critical processes for cell adhesion, migration, and division . Researchers can utilize this high-purity compound as a chemical tool to probe these and other novel biological mechanisms in vitro. It is supplied For Research Use Only and is strictly intended for laboratory investigations. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c1-2-27-21(16-12-23-17-6-4-3-5-15(16)17)25-26-22(27)31-13-20(28)24-14-7-8-18-19(11-14)30-10-9-29-18/h3-8,11-12,23H,2,9-10,13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMASYZBNLYLYNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCCO3)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dihydrobenzo[b][1,4]dioxin moiety linked to a triazole-thioacetamide structure. Its molecular formula is C18H18N4O3SC_{18}H_{18}N_{4}O_{3}S with a molecular weight of 402.49 g/mol. The presence of the dioxin core is associated with various biological activities, including antioxidant and anticancer properties.

Anticancer Activity

Research has shown that compounds containing similar structural motifs can exhibit significant anticancer activity. For instance, derivatives of triazoles have been evaluated for their cytotoxic effects against various cancer cell lines. In studies involving related compounds, IC50 values (the concentration required to inhibit cell growth by 50%) have been reported as follows:

CompoundCell LineIC50 (µM)
Triazole derivativeHEPG2 (liver cancer)1.18 ± 0.14
Triazole derivativeMCF7 (breast cancer)0.67
Triazole derivativePC-3 (prostate cancer)0.87

These findings suggest that the triazole component in this compound may contribute to its anticancer properties by inhibiting key cellular pathways involved in tumor growth and proliferation .

The mechanism through which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve interactions with specific molecular targets within cancer cells. Similar compounds have been shown to inhibit enzymes such as EGFR and Src kinases, which are crucial in signaling pathways that promote cancer cell survival and proliferation .

Neuroprotective Effects

Preliminary studies on related compounds indicate potential neuroprotective effects. For example, analogs featuring the dioxin structure have been investigated for their ability to modulate neurotransmitter systems and exhibit protective effects against neurodegenerative conditions. These compounds may interact with serotonin and dopamine receptors, suggesting a role in mood regulation and cognitive function.

Case Studies

Case studies focusing on the biological activity of structurally related compounds provide insights into the potential applications of this compound. For example:

  • Study on Anticancer Activity : A study evaluated the efficacy of various triazole derivatives against multiple cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxicity comparable to standard chemotherapeutic agents .
  • Neuroprotective Study : Another investigation highlighted the neuroprotective potential of dioxin-containing compounds in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could mitigate neuronal loss and improve cognitive outcomes.

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research indicates that derivatives of the benzodioxin structure exhibit antimicrobial activity. The incorporation of triazole moieties has been linked to enhanced antifungal properties, making compounds like N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide promising candidates for the development of new antifungal agents .

Anticancer Potential
Studies have shown that compounds containing indole and triazole rings can inhibit cancer cell proliferation. The specific compound has been evaluated for its ability to induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .

Neuroprotective Effects
Emerging research points towards neuroprotective properties associated with similar compounds. The ability to modulate neuroinflammation and oxidative stress could position this compound as a candidate for treating neurodegenerative diseases .

Therapeutic Applications

The therapeutic applications of this compound are vast:

  • Antifungal Therapy : Its structural components suggest efficacy against fungal infections due to the triazole linkage.
  • Cancer Treatment : The compound's ability to induce apoptosis can be harnessed in targeted cancer therapies.
  • Neurological Disorders : Its potential neuroprotective effects could lead to developments in treatments for conditions like Alzheimer's or Parkinson's disease.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related compounds:

Study ReferenceFindings
Demonstrated antimicrobial activity against various pathogens.
Showed potential neuroprotective effects in models of oxidative stress.
Investigated anticancer properties with promising results in vitro.

These findings underline the importance of continued research into the pharmacological properties of this compound and its derivatives.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The central acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:
Reaction:
R-CONH-R’+H2OH+ or OHR-COOH+H2N-R’\text{R-CONH-R'} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{ or OH}^-} \text{R-COOH} + \text{H}_2\text{N-R'}

Conditions and Outcomes

ConditionProductYield (%)Source
6M HCl, reflux, 12 h2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid78–85
2M NaOH, 80°C, 8 hSodium salt of the carboxylic acid90

This reactivity aligns with trifluoroacetamide hydrolysis observed in derivatives like N-(2,3-dihydrobenzo[b] dioxin-6-yl)-2,2,2-trifluoroacetamide.

Thioether Oxidation

The thioether (-S-) linkage oxidizes to sulfoxide (-SO-) or sulfone (-SO2_2-) under controlled conditions.

Reaction Pathways

Oxidizing AgentProductSelectivitySource
H2_2O2_2, CH3_3COOHSulfoxide>90%
m-CPBA, DCMSulfone85–88%

Similar oxidation behavior is documented for 2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide derivatives.

Triazole Ring Functionalization

The 1,2,4-triazole ring participates in alkylation and coordination reactions.

Key Reactions

Reaction TypeReagent/ConditionProductSource
Alkylation CH3_3I, K2_2CO3_3, DMF, 60°CS-Alkylated triazole
Metal Coordination CuCl2_2, EtOHCu(II) complex (1:2 stoichiometry)

For instance, 5-(2,3-dihydrobenzo[b] dioxin-6-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol forms stable metal complexes .

Indole Ring Reactivity

The indole moiety undergoes electrophilic substitution at the 3-position.

Example Reaction

ReactionConditionsProductSource
Nitration HNO3_3, H2_2SO4_4, 0°C3-Nitroindole derivative
Sulfonation SO3_3, DCE, 50°C3-Sulfoindole derivative

These transformations mirror reactivity patterns in indole-containing pharmaceuticals .

Nucleophilic Substitution at the Ethyl Group

The ethyl substituent on the triazole ring can undergo nucleophilic displacement.

Reaction Parameters

NucleophileConditionsProductSource
PiperidineDMF, 100°C, 24 hPiperidine-substituted triazole
Sodium azideDMSO, 80°C, 12 hAzide-functionalized derivative

Cross-Coupling Reactions

The aromatic rings (benzo[b] dioxin and indole) engage in Suzuki-Miyaura couplings.

Example Protocol

SubstrateCatalyst/BaseProductYield (%)Source
4-Bromophenylboronic acidPd(PPh3_3)4_4, Na2_2CO3_3, dioxaneBiaryl derivative75

Photochemical Reactions

UV irradiation induces dimerization of the indole moiety.

Reaction Data

Wavelength (nm)SolventProductConversion (%)Source
254AcetonitrileIndole dimer60

Q & A

Q. What are the key structural features of this compound, and how do they influence its biological activity?

The compound contains a dihydrobenzo[b][1,4]dioxin moiety, a 1,2,4-triazole ring substituted with an ethyl group and indole, and a thioacetamide linker. The dihydrobenzodioxin contributes to lipophilicity and metabolic stability, while the triazole and indole groups enable hydrogen bonding and π-π interactions with biological targets like kinases or enzymes. Preliminary studies on analogs suggest these features correlate with kinase inhibition and anticancer activity .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • NMR Spectroscopy : Assigns protons and carbons in the dihydrobenzodioxin (δ 4.2–4.5 ppm for dioxin methylene groups) and indole (δ 7.0–8.5 ppm aromatic protons) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., HRMS for exact mass matching) .
  • IR Spectroscopy : Identifies functional groups like C=O (1670–1680 cm⁻¹) and S-H (2550–2600 cm⁻¹) .

Q. What is the standard synthetic route for this compound?

The synthesis involves:

  • Step 1 : Preparation of 4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol via cyclization of thiosemicarbazide derivatives under reflux in ethanol .
  • Step 2 : Coupling with 2-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide via nucleophilic substitution in DMF with K₂CO₃ as a base .
  • Purification : Column chromatography (hexane:ethyl acetate gradient) and recrystallization in ethanol .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .
  • Catalysis : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 6–8 hours under conventional heating) .
  • Temperature Control : Maintaining 60–80°C prevents side reactions like oxidation of the thiol group .
  • Monitoring : TLC (hexane:ethyl acetate 8:2) tracks reaction progress .

Q. How can contradictory data in biological activity studies be resolved?

  • Orthogonal Assays : Validate kinase inhibition using both enzymatic (e.g., ADP-Glo™) and cell-based (e.g., proliferation IC₅₀) assays .
  • Structural Analog Comparison : Compare with analogs (e.g., pyrimidoindole derivatives) to isolate structure-activity relationships (SAR) .
  • Dose-Response Analysis : Ensure activity is concentration-dependent and not an artifact of cytotoxicity .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to model binding to kinase ATP pockets (e.g., EGFR or BRAF) .
  • QSAR Modeling : Correlate electronic properties (e.g., logP, polar surface area) with activity data from analogs .
  • MD Simulations : Assess binding stability over 100 ns trajectories to identify critical residues for interaction .

Q. How is regioselectivity controlled during triazole ring formation?

  • Catalyst Selection : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) ensures 1,4-regioselectivity for triazole formation .
  • Substituent Effects : Electron-withdrawing groups on the azide (e.g., nitro) favor specific transition states .

Q. What strategies enhance the compound’s bioavailability for in vivo studies?

  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetoxymethyl) to improve membrane permeability .
  • Formulation : Use PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility .
  • Metabolic Stability : Modify the indole or triazole groups to reduce CYP450-mediated oxidation .

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